dimethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
The compound dimethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate features a quinolinylidene core fused with a 1,3-dithiole ring and ester groups. Its structure includes a propyl substituent on the quinoline nitrogen, a thioxo group at position 3, and dimethyl esters at the 4,5-positions of the dithiole ring.
Properties
IUPAC Name |
dimethyl 2-(2,2-dimethyl-1-propyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-11-22-13-10-8-7-9-12(13)14(17(27)21(22,2)3)20-28-15(18(23)25-4)16(29-20)19(24)26-5/h7-10H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYWPNCFTAGNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organosulfur compound with potential biological activities. Its structure includes a dithiole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 350.46 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under room temperature conditions but sensitive to light.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
Antioxidant Activity
Studies have demonstrated that compounds with dithiole structures exhibit significant antioxidant properties. The presence of sulfur atoms in the structure contributes to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Research indicates that the compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism: The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Caspase activation |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains. In particular:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Results: Exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Studies
-
Study on Anticancer Effects:
- Objective: Evaluate the cytotoxic effects on breast cancer cells.
- Findings: The study reported a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (30 µM).
-
Study on Antioxidant Capacity:
- Objective: Assess the free radical scavenging ability.
- Methodology: DPPH assay was employed.
- Results: The compound showed a scavenging activity comparable to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Notes:
- The 2-fluorobenzoyl substituent in increases molecular weight (529.6) and lipophilicity (XLogP3 = 5.2), likely enhancing membrane permeability but reducing aqueous solubility.
- The phenyl-thiazole hybrid in exhibits a lower molecular weight (480.6) and a higher predicted boiling point (572.8°C), suggesting stronger intermolecular interactions.
- Trifluoroacetyl and tetramethyl groups in may improve thermal stability due to electron-withdrawing and steric effects.
Physicochemical Properties
- Lipophilicity : The target compound’s propyl group (compared to aryl or fluorinated substituents) may lower logP relative to the fluorobenzoyl analog but increase it compared to methyl-only derivatives.
- Solubility : Dimethyl esters generally enhance solubility in organic solvents, while bulky substituents (e.g., trifluoroacetyl in ) could hinder crystallization.
- Thermal Stability : The thioxo group and conjugated system likely contribute to high thermal stability across all analogs.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis : Utilize reflux reactions in ethanol or similar solvents (as seen in analogous quinoline derivatives), with stoichiometric control of reactants (e.g., 10 mmol of starting materials) . Optimize reaction time and temperature using Design of Experiments (DoE) principles to minimize trial-and-error approaches .
- Characterization : Employ a multi-spectral approach:
Q. How can researchers optimize reaction conditions for derivatives of this compound?
Answer:
- Apply statistical DoE to systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) and identify critical factors . For example, use a factorial design to test ethanol vs. DMF-EtOH mixtures for recrystallization efficiency .
- Integrate computational tools (e.g., quantum chemical calculations) to predict reaction pathways and validate experimental outcomes, as demonstrated by ICReDD’s feedback-loop methodology .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound’s reactivity?
Answer:
- Use density functional theory (DFT) to model electronic structures and transition states, particularly for the thioxo and quinoline moieties. Compare computed spectra (e.g., NMR chemical shifts) with experimental data to validate accuracy .
- For discrepancies in reaction yields, apply kinetic Monte Carlo simulations to explore alternative pathways or side reactions that may not be evident experimentally .
Q. What strategies are effective for studying the compound’s heterocyclic reactivity in multi-step syntheses?
Answer:
- Mechanistic probes : Use isotopic labeling (e.g., 13C or 15N) at the thioxo group to track nucleophilic/electrophilic behavior in reactions .
- In-situ monitoring : Employ techniques like Raman spectroscopy or real-time mass spectrometry to capture intermediate species during stepwise reactions (e.g., cyclization or esterification) .
Q. How can researchers address challenges in isolating or purifying this compound due to its complex substituents?
Answer:
- Separation technologies : Optimize chromatographic methods (e.g., HPLC with C18 columns) using solvent gradients tailored to the compound’s polarity (predicted logP: ~3.5 based on analogous structures) .
- Crystallization : Screen solvents (e.g., DMF-EtOH mixtures) under controlled cooling rates to enhance crystal lattice formation .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for structural validation?
Answer:
- Cross-validation : Compare peak assignments across multiple techniques. For example, a discrepancy in carbonyl signals (IR vs. 13C NMR) may indicate tautomeric equilibria or solvent effects .
- Dynamic NMR experiments : Vary temperature to detect slow exchange processes (e.g., keto-enol tautomerism) that could explain spectral inconsistencies .
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate substituent effects (e.g., methyl vs. propyl groups) with observed bioactivity or photophysical properties .
- Machine learning : Train models on experimental datasets (e.g., reaction yields, spectroscopic data) to predict optimal substituents for targeted applications .
Safety and Compliance
Q. What safety protocols are critical when handling this compound’s thioxo and dithiole groups?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile sulfur-containing byproducts .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, as thiols/thiones can cause skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
